molecular formula C16H13NO2S B183106 Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate CAS No. 350997-17-0

Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate

Cat. No. B183106
M. Wt: 283.3 g/mol
InChI Key: WTDVPXJTBONOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 350997-17-0 . It has a molecular weight of 284.36 and its molecular formula is C16H13NO2S . The compound is stored at temperatures between 28 C .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Methyl 2-aminothiophene-3-carboxylate may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14NO2S/c1-19-16(18)14-13(9-20-15(14)17)12-8-4-6-10-5-2-3-7-11(10)12/h2-9,20H,17H2,1H3 .


Chemical Reactions Analysis

While specific reactions involving “Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate” are not available, similar compounds like Methyl 2-aminothiophene-3-carboxylate have been used in the synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione via reaction with formamide .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties are not available in the resources I have.

Scientific Research Applications

Chemical and Biological Properties

The significance of thiophene derivatives, including compounds structurally related to Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate, has been well-documented in literature reviews focusing on their chemical and biological activities. Thiophene derivatives exhibit a broad spectrum of therapeutic properties indicated by specific biological test systems. These compounds, characterized by their diverse molecular structures, do not follow a general activity pattern. The modification of thiophene rings by various aromatic rings, such as benzene and naphthalene, has been explored to enhance their biological efficacy. However, no consistent superiority of any molecular structures has been established, underscoring the complex nature of structure-activity relationships within thiophene derivatives (Drehsen & Engel, 1983).

Environmental and Analytical Applications

Research on condensed thiophenes, which are closely related to Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate, has focused on their occurrence, toxicity, and biodegradation, especially in petroleum-contaminated environments. Condensed thiophenes form a significant portion of organosulfur compounds in petroleum, with dibenzothiophene (DBT) serving as a model compound for biodegradation studies. The exploration of biodegradation pathways and the identification of metabolites in laboratory cultures have advanced our understanding of the environmental impact and potential analytical applications of thiophene derivatives in monitoring pollution and assessing bioremediation strategies (Kropp & Fedorak, 1998).

Polymer and Material Science

In polymer and material science, the study of thiophene-based compounds extends to the development of novel materials with desirable physical and chemical properties. For instance, plastic scintillators based on polymethyl methacrylate have been investigated for their scintillation properties when doped with various luminescent dyes, including those related to naphthalene derivatives. Such materials have found applications in radiation detection and measurement, demonstrating the versatility of thiophene and naphthalene derivatives in designing high-performance materials (Salimgareeva & Kolesov, 2005).

properties

IUPAC Name

methyl 2-amino-4-naphthalen-1-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-19-16(18)14-13(9-20-15(14)17)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDVPXJTBONOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361973
Record name Methyl 2-amino-4-(naphthalen-1-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate

CAS RN

350997-17-0
Record name Methyl 2-amino-4-(naphthalen-1-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350997-17-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.